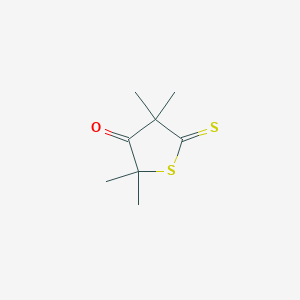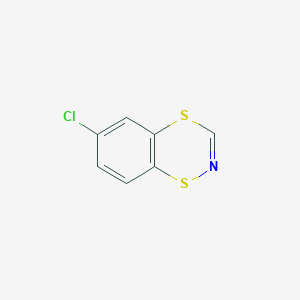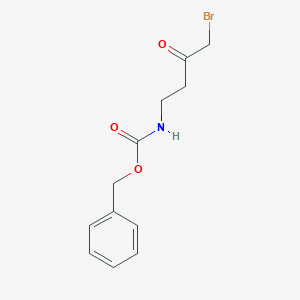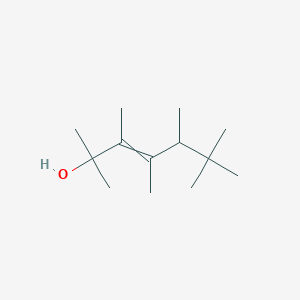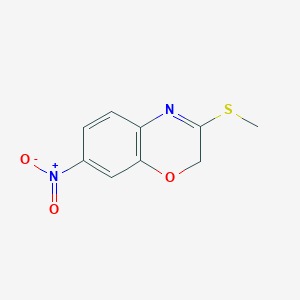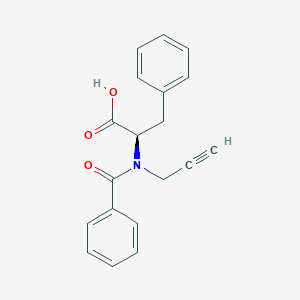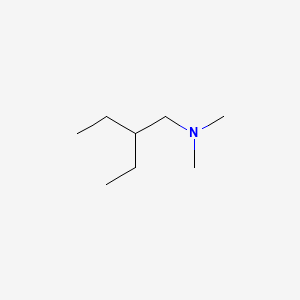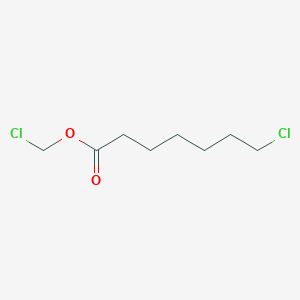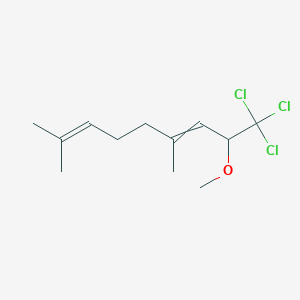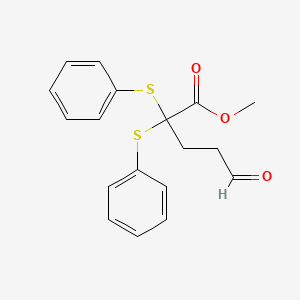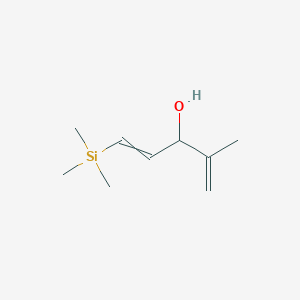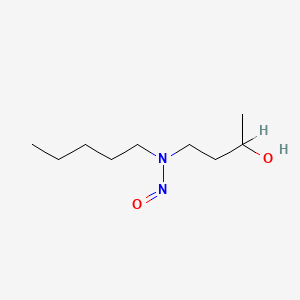
N-(3-Hydroxybutyl)-N-pentylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxybutyl)-N-pentylnitrous amide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a nitrous amide group attached to a hydroxybutyl and a pentyl chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxybutyl)-N-pentylnitrous amide typically involves the reaction of 3-hydroxybutylamine with pentyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 3-hydroxybutylamine and pentyl nitrite.
Solvent: Anhydrous ethanol or another suitable solvent.
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to control the rate of reaction and prevent decomposition.
Catalyst: A small amount of acid catalyst, such as hydrochloric acid, may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxybutyl)-N-pentylnitrous amide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrous amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxybutyl)-N-pentylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Hydroxybutyl)-N-pentylnitrous amide exerts its effects involves its interaction with specific molecular targets. The hydroxybutyl group can interact with hydroxyl-carboxylic acid receptors, while the nitrous amide group can inhibit histone deacetylase enzymes. These interactions can modulate various cellular pathways, including lipid metabolism, gene expression, and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxybutyl)-N-propylnitrous amide
- N-(3-Hydroxybutyl)-N-butyl nitrous amide
Uniqueness
N-(3-Hydroxybutyl)-N-pentylnitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potential.
Properties
CAS No. |
80858-90-8 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(3-hydroxybutyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-3-4-5-7-11(10-13)8-6-9(2)12/h9,12H,3-8H2,1-2H3 |
InChI Key |
MTZSEFGXMBXMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC(C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


